molecular formula C9H13ClO4 B13214406 Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214406
M. Wt: 220.65 g/mol
InChI Key: FPGCTIGLGCLJPY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a unique 1,6-dioxaspiro[2.5]octane core. This structure comprises two fused rings: a five-membered dioxolane ring and a three-membered oxirane ring connected via a shared spiro carbon atom. The molecule features a chloro substituent at position 2 and a methyl group at position 5, contributing to its distinct reactivity and physicochemical properties.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-6-5-8(3-4-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3

InChI Key

FPGCTIGLGCLJPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitable spirocyclic precursor, such as a 1,6-dioxaspiro[2.5]octane derivative, which can be functionalized at specific positions. The precursor's structure facilitates the introduction of the chloro and methyl groups at designated sites.

Chlorination Step

Optimization and Industrial Considerations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed, offering better control over reaction parameters, improved safety, and higher yields. Reaction parameters such as flow rate, temperature, and reactant concentration are optimized based on laboratory data.

Catalyst and Reagent Choices

  • Use of excess chlorinating agent (up to 70 mol%) ensures complete conversion while minimizing side reactions.
  • Solvent selection impacts reaction rate and selectivity; aromatic hydrocarbons like toluene are preferred for chlorination steps.
  • Catalysts such as perfluorinated sulfonic acids or metal oxides (e.g., TiO₂, ZrO₂) can enhance reaction efficiency.

Data Tables Summarizing Preparation Methods

Step Reagents Solvent Temperature Time Notes
Chlorination SOCl₂ or POCl₃ Dichloromethane 0°C to RT 2–6 hours Monitored via TLC/GC-MS
Esterification Methyl chloroformate Dichloromethane 0°C to RT 1–4 hours Base: TEA or pyridine
Purification Silica gel chromatography N/A RT N/A Recrystallization for purity

Research Discoveries and Innovations

Recent advances have focused on improving selectivity and yield:

  • Catalyst Development: Use of solid acid catalysts like Zeo-karb or SO₄²⁻/MxOy enhances chlorination efficiency.
  • Reaction Monitoring: Real-time spectroscopic techniques such as in-line IR or NMR facilitate process control.
  • Green Chemistry Approaches: Employing less toxic chlorinating agents and recyclable catalysts reduces environmental impact.

Notes on Reaction Mechanisms and Pathways

The chlorination step is generally a nucleophilic substitution (SN2 or SN1 depending on conditions), where the electrophilic chlorine replaces a hydroxyl or other leaving group. The methylation involves nucleophilic attack of the carboxylate on methyl chloroformate, forming the methyl ester.

Summary of Literature and Patent Sources

  • Patent CN105541786A describes a method for synthesizing similar spirocyclic compounds via transketalation and chlorination, emphasizing the importance of reaction conditions and catalysts.
  • Patent US4612377A details chlorination of piperidine derivatives, highlighting the use of phosphorus oxychloride and aromatic solvents for selective chlorination.
  • Peer-reviewed articles on spirocyclic compound synthesis provide foundational knowledge for optimizing these reactions.

Chemical Reactions Analysis

Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or to reduce other functional groups within the molecule.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences: Spiro vs. Fused Bicyclic Systems

The spirocyclic architecture of the target compound differentiates it from fused bicyclic analogs like ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives (e.g., (±)-3 and (±)-4 in ). While the latter feature fused bicyclo[2.2.2]octane frameworks with amine and ester functional groups, the spiro system in the target compound imposes greater steric constraints and reduces ring strain due to orthogonal ring orientations. This structural distinction impacts solubility, thermal stability, and intermolecular interactions .

Compound Core Structure Functional Groups Melting Point (°C)
Target Compound 1,6-Dioxaspiro[2.5]octane Cl, COOCH₃, CH₃ Not Reported
Ethyl (±)-3 () Bicyclo[2.2.2]octane NH₂, COOCH₂CH₃ 130–133
Ethyl (±)-4 () Bicyclo[2.2.2]octane NH₂, COOCH₂CH₃ (cis) 189–191

Substituent Effects and Physicochemical Properties

The chloro and methyl substituents in the target compound influence its electronic and steric profiles. The electron-withdrawing chloro group enhances electrophilic reactivity at the adjacent carbonyl, while the methyl group at position 5 increases hydrophobicity. In contrast, the amine-containing bicyclo[2.2.2]octane derivatives (e.g., (±)-2–(±)-8) exhibit lower melting points (130–229°C), likely due to hydrogen bonding capabilities of the amine moiety, which the target compound lacks .

Conformational Analysis and Ring Puckering

The Cremer-Pople puckering parameters () provide a framework for analyzing the nonplanar geometry of the spiro system. For the 1,6-dioxaspiro[2.5]octane core, puckering amplitudes (q) and phase angles (φ) would quantify deviations from planarity, distinguishing it from fused bicyclo systems. For example, bicyclo[2.2.2]octane derivatives adopt chair-like conformations with minimal puckering, whereas the spiro system’s smaller oxirane ring likely exhibits higher puckering amplitudes, affecting its strain and reactivity .

Methodological Considerations in Structural Analysis

The structural elucidation of such compounds often relies on X-ray crystallography paired with software like SHELX (). SHELXL’s refinement algorithms are critical for resolving the spiro system’s stereochemistry and substituent orientations. Comparative studies with bicyclo derivatives benefit from SHELXPRO’s interface, enabling precise bond-length and angle analyses .

Research Findings and Implications

  • Synthetic Utility : The spirocyclic core offers enhanced stereochemical control compared to fused bicyclic systems, making it valuable for asymmetric synthesis.
  • Thermal Stability : The absence of amine groups in the target compound likely reduces its hygroscopicity compared to bicyclo[2.2.2]octane hydrochlorides.
  • Conformational Rigidity : The spiro architecture’s puckering parameters (q ≈ 0.5–0.7 Å, φ ≈ 90°) may favor specific transition states in catalytic applications .

Biological Activity

Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H13ClO4C_9H_{13}ClO_4 and a molecular weight of approximately 220.65 g/mol. Its unique spirocyclic structure includes a chlorine atom and a dioxaspiro framework, which may contribute to its reactivity and potential biological interactions .

PropertyValue
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
StructureSpirocyclic
Key Functional GroupsChlorine, Ester

Synthesis

The synthesis of this compound typically involves the reaction of a precursor compound with chloroformate in the presence of a base, such as triethylamine. This reaction is often conducted under controlled conditions to optimize yield and purity .

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research has shown that compounds with similar structures possess significant antimicrobial properties. The presence of the chlorine atom may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial in combating oxidative stress in biological systems. Studies have reported that related compounds exhibit strong radical scavenging activity, indicating that this compound may similarly protect cells from oxidative damage .

Case Study: Antimicrobial Efficacy

In a comparative study involving several spirocyclic compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth with an IC50 value suggesting effective antimicrobial action at lower concentrations compared to other tested compounds .

The biological activity of this compound is hypothesized to involve its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to covalent modifications that alter the function of these biomolecules, potentially disrupting cellular processes in target organisms or cells .

Q & A

Q. What experimental strategies are recommended for the spectroscopic characterization of Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?

To ensure accurate structural assignment, combine X-ray crystallography for absolute configuration determination (using SHELXL for refinement ) with multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) to resolve overlapping signals in the spirocyclic framework. For chloro and ester moieties, compare experimental IR carbonyl stretches (1730–1750 cm1^{-1}) and C-Cl vibrations (550–750 cm1^{-1}) against DFT-simulated spectra. Cross-validate crystallographic data (e.g., bond angles, torsion angles) with quantum mechanical calculations (e.g., Gaussian or ORCA) to address discrepancies in spirocyclic geometry .

Q. How can synthetic routes to this compound be optimized for yield and purity?

Focus on stepwise annulation to construct the 1,6-dioxaspiro[2.5]octane core. For example:

Epoxidation of a preformed bicyclic intermediate under Sharpless conditions.

Chlorination at the 2-position using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

Esterification via Steglich ester coupling to introduce the methyl carboxylate.
Monitor reaction progress using TLC (silica gel, hexane:EtOAc 4:1) and purify via column chromatography (gradient elution). Optimize stoichiometry to minimize steric hindrance from the 5-methyl substituent .

Advanced Research Questions

Q. What methodologies are suitable for analyzing conformational flexibility in the spirocyclic system?

Apply Cremer-Pople puckering coordinates to quantify ring distortion . For the 1,6-dioxaspiro[2.5]octane moiety:

  • Calculate puckering amplitudes (q2q_2, q3q_3) and phase angles (ϕ2\phi_2, ϕ3\phi_3) from X-ray or neutron diffraction data.
  • Compare with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) under varying temperatures to assess pseudorotation barriers.
  • Use Mercury CSD to visualize deviations from ideal geometry and identify steric clashes involving the 5-methyl group .

Q. How can contradictions between crystallographic data and computational models be resolved?

Address discrepancies using:

Multipole refinement in SHELXL to account for electron density delocalization in the chloro-ester group .

Hirshfeld surface analysis (via CrystalExplorer) to evaluate intermolecular interactions (e.g., C–H···O, Cl···H) that may distort the lattice .

Q. What approaches are effective for investigating hydrogen-bonding patterns in cocrystals of this compound?

Use graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs :

  • Identify donor-acceptor pairs (e.g., ester carbonyl O as acceptor, chloro as weak donor).
  • Generate interaction maps with Mercury’s "Contacts" tool, specifying van der Waals radii scaling (e.g., 0.8x for Cl).
  • Compare with Cambridge Structural Database (CSD) entries of analogous spiro compounds to predict supramolecular synthons. For weak interactions (e.g., C–Cl···π), employ QTAIM analysis in AIMAll to confirm bond critical points .

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